3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-(1-cyclopropylethoxy)pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(8-2-3-8)14-10-9(6-11)12-4-5-13-10/h4-5,7-8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZUMEULRHJEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=NC=CN=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution from 3-Chloropyrazine-2-carbonitrile
The most efficient route involves substituting the chlorine atom in 3-chloropyrazine-2-carbonitrile with 1-cyclopropylethanol. The chlorinated precursor is synthesized by treating 3-hydroxypyrazine-2-carboxamide with phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIPEA) in chlorobenzene at 90°C for 12 hours, achieving a 79% yield. Subsequent substitution employs 1-cyclopropylethanol (1.5 equiv), potassium carbonate (2.0 equiv), and 18-crown-6 (0.1 equiv) in toluene at 80°C for 24 hours, yielding 72% of the target compound.
Reaction Mechanism
- Chlorination : POCl₃ activates the hydroxyl group of 3-hydroxypyrazine-2-carboxamide, facilitating displacement by chloride.
- Etherification : The chlorine atom undergoes nucleophilic attack by the deprotonated 1-cyclopropylethanol, stabilized by 18-crown-6.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C | +15% |
| 18-Crown-6 Loading | 0.1 equiv | +20% |
| Solvent | Toluene | +12% |
Palladium-Catalyzed Coupling for Direct Etherification
An alternative method utilizes palladium(II) acetate (5 mol%) with Xantphos (10 mol%) in dioxane at 100°C. This one-pot approach couples 3-bromopyrazine-2-carbonitrile with 1-cyclopropylethanol, achieving a 68% yield. While less efficient than nucleophilic substitution, this method avoids pre-synthesized chlorinated intermediates.
Key Advantages
- Tolerates electron-deficient pyrazine cores.
- Enables late-stage functionalization.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
¹H-NMR (400 MHz, CDCl₃)
| Signal (δ) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.72 | s | 1H | Pyrazine H-5 |
| 8.65 | s | 1H | Pyrazine H-6 |
| 4.45 | q (J=6.5 Hz) | 2H | OCH₂CH(C₃H₅) |
| 1.58 | m | 1H | CH(C₃H₅) |
| 0.82–0.45 | m | 5H | Cyclopropane protons |
¹³C-NMR
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 98 | 45 | High |
| Palladium Catalysis | 68 | 95 | 120 | Moderate |
Trade-offs
- Nucleophilic substitution is cost-effective but requires pre-functionalized chlorinated intermediates.
- Palladium catalysis offers direct coupling but suffers from catalyst costs.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where the cyclopropylethoxy group or the nitrile group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Overview
3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile features a pyrazine ring substituted with a cyclopropylethoxy group and a nitrile group. Its distinct chemical structure enables it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Synthetic Routes
The synthesis of this compound typically involves:
- Suzuki–Miyaura Coupling Reaction : A common method for forming carbon-carbon bonds using transition metal catalysts.
- Reagents : Common reagents include cyclopropyl ethyl ether and nitrile sources under optimized conditions for high yield and purity.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution allows chemists to create derivatives with tailored properties.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Example Product |
|---|---|---|
| Oxidation | Converts nitrile to carboxylic acid | 3-(1-Cyclopropylethoxy)pyrazine-2-carboxylic acid |
| Reduction | Converts nitrile to amine | 3-(1-Cyclopropylethoxy)pyrazine-2-amine |
| Substitution | Replacement of cyclopropylethoxy group | Various substituted pyrazines |
Biology
Research has indicated potential biological activities associated with this compound. Studies are focused on its interactions with biological targets, suggesting it may have applications in pharmacology.
Case Study: Biological Activity Assessment
A study explored the compound's effects on specific enzymes and receptors. Initial findings suggest that it may inhibit certain biological pathways, warranting further investigation into its medicinal properties.
Medicine
In medicinal chemistry, the compound is being evaluated for its potential as a pharmaceutical intermediate or active ingredient. Its unique structure may contribute to novel therapeutic agents targeting various diseases.
Table 2: Potential Medicinal Applications
| Application Area | Potential Use |
|---|---|
| Anti-inflammatory | Inhibition of COX enzymes |
| Antimicrobial | Activity against bacterial strains |
| Anticancer | Targeting specific cancer pathways |
Industrial Applications
The compound is also explored in industrial contexts, particularly in the development of new materials and chemical processes. Its unique functional groups can lead to innovations in material science.
Case Study: Material Development
Recent research highlighted the use of this compound in creating corrosion inhibitors. The effectiveness of pyrazines as corrosion inhibitors has been documented, indicating potential applications in protective coatings.
Mechanism of Action
The mechanism of action of 3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the biological system being studied. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarbonitrile: A similar compound with a nitrile group attached to the pyrazine ring.
3-(1-Cyclopropylethoxy)pyrazine: A compound with a similar structure but lacking the nitrile group.
Uniqueness
3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile is unique due to the presence of both the cyclopropylethoxy group and the nitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications.
Biological Activity
3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile is a pyrazine derivative that has garnered attention for its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropylethoxy group and a nitrile group attached to the pyrazine ring. This combination of functional groups may contribute to its distinct biological properties and reactivity. The compound's CAS number is 2202162-75-0, and it is primarily used in scientific research applications due to its unique characteristics .
Synthesis Methods
The synthesis of this compound typically involves the reaction of pyrazine derivatives with cyclopropyl ethyl ether and a suitable nitrile source. One common method employed is the Suzuki–Miyaura coupling reaction, known for its mild conditions and functional group tolerance .
Antimicrobial Activity
Research has indicated that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies on related pyrazine derivatives have shown activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazine derivatives has been investigated, with some studies reporting significant inhibition of cyclooxygenase (COX) enzymes. This inhibition is critical in reducing inflammation and pain, making these compounds candidates for further pharmaceutical development .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various signaling pathways within biological systems, contributing to its therapeutic effects .
Case Studies and Research Findings
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of several pyrazine derivatives, including those structurally related to this compound. The results indicated that these compounds significantly inhibited the growth of pathogenic bacteria, demonstrating their potential as effective antimicrobial agents.
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyrazine derivatives. The study revealed that certain compounds exhibited strong COX-2 inhibition, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Pyrazinecarbonitrile | Nitrile group on pyrazine ring | Antimicrobial |
| 3-(1-Cyclopropylethoxy)pyrazine | Lacks nitrile group | Potential anti-inflammatory |
| 3-(1-Cyclopropylmethoxy)pyrazine-2-carbonitrile | Similar structure but different substituents | Assessed for COX inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
